molecular formula C13H11N5O3 B11269774 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B11269774
M. Wt: 285.26 g/mol
InChI Key: YCZHKMGIZRNSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-methoxy-3-(tetrazol-1-yl)phenyl]furan-2-carboxamide . Breaking down the nomenclature:

  • Parent structure : The base structure is furan-2-carboxamide , where a carboxamide group (-CONH₂) is attached to the second position of a furan ring.
  • Substituents :
    • A methoxy group (-OCH₃) is located at the 4-position of the phenyl ring.
    • A 1H-tetrazol-1-yl group (a five-membered aromatic ring with four nitrogen atoms) is attached at the 3-position of the phenyl ring.
  • Connectivity : The phenyl ring substitutes the amine group (-NH) of the carboxamide, forming the final structure.

The molecular formula is C₁₃H₁₁N₅O₃ , with a molecular weight of 285.26 g/mol . The SMILES notation COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 and InChIKey YCZHKMGIZRNSKP-UHFFFAOYSA-N further specify its atomic connectivity.

Alternative Naming Conventions in Heterocyclic Chemistry

In heterocyclic chemistry, non-IUPAC naming conventions often emphasize functional groups or structural motifs:

  • Tetrazole-centric nomenclature : The compound may be described as 1-(4-methoxy-3-carbamoylphenyl)-1H-tetrazole , prioritizing the tetrazole ring as the parent structure.
  • Positional descriptors :
    • The furan-2-carboxamide moiety is sometimes termed α-furancarboxamide to denote the carboxamide’s position on the furan ring.
    • The 3-(1H-tetrazol-1-yl) substituent can alternatively be labeled 3-tetrazolyl , reflecting its bonding to the phenyl ring.

These conventions highlight the compound’s hybrid nature, bridging aromatic and heterocyclic systems.

Structural and Functional Group Analysis

(Note: While not explicitly requested, this table supplements subsection 1.1.1.)

Structural Feature Position Role in Reactivity
Furan-2-carboxamide Backbone Hydrogen bonding via amide group
1H-Tetrazol-1-yl Phenyl C3 Aromaticity and π-stacking interactions
Methoxy (-OCH₃) Phenyl C4 Electron-donating substituent

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C13H11N5O3/c1-20-11-5-4-9(7-10(11)18-8-14-16-17-18)15-13(19)12-3-2-6-21-12/h2-8H,1H3,(H,15,19)

InChI Key

YCZHKMGIZRNSKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Conditions

Key catalysts include bismuth chloride , Cu(II) complexes , and Pd/Co nanoparticles , which enhance reaction rates and yields. For example, microwave-assisted synthesis using Pd/Co nanoparticles decorated on carbon nanotubes achieves 90–99% yields in 10 minutes. The general protocol involves:

R-CN+NaN3catalyst, solventR-tetrazole\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{catalyst, solvent}} \text{R-tetrazole}

Table 1 : Representative Conditions for Tetrazole Synthesis

Nitrile SubstrateCatalystSolventTemperature (°C)TimeYield (%)
3-Cyanophenyl etherBiCl₃DMF1202 h92
Aromatic nitrilesCu(II)/MWCNTsNMP704 h88
HeteroaromaticsPd/Co@CNT NPsDMF13010 min99

For the target compound, 3-cyano-4-methoxyphenyl intermediate undergoes cycloaddition with sodium azide in DMF at 120°C using bismuth chloride, yielding the tetrazole-substituted phenyl ring.

Amide Coupling with Furan-2-Carboxylic Acid

The furan-2-carboxamide group is introduced via coupling between furan-2-carbonyl chloride and the tetrazole-bearing aniline derivative.

Activation and Coupling Reagents

Standard protocols employ EDCl/HOBt or DCC/DMAP in anhydrous THF or DCM. For example:

Furan-2-COCl+3-(1H-tetrazol-1-yl)-4-methoxyanilineEDCl, HOBtTarget compound\text{Furan-2-COCl} + \text{3-(1H-tetrazol-1-yl)-4-methoxyaniline} \xrightarrow{\text{EDCl, HOBt}} \text{Target compound}

Critical Parameters :

  • Stoichiometry : 1.2 equivalents of acyl chloride ensure complete conversion.

  • Temperature : Reactions proceed at 0°C to room temperature to minimize side reactions.

  • Workup : Precipitation in ice-water followed by chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 75–85% yield.

Alternative Synthetic Routes

Sequential Functionalization of the Phenyl Ring

An alternative approach involves constructing the phenyl ring stepwise:

  • Methoxy Introduction : Nitration of 4-methoxyphenol followed by reduction yields 4-methoxy-3-aminophenol.

  • Tetrazole Installation : Diazotization and cycloaddition with sodium azide.

  • Amide Formation : Coupling with furan-2-carboxylic acid.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable iterative coupling and cycloaddition, though yields are lower (60–70%) compared to solution-phase methods.

Optimization and Challenges

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., 99% in 10 min vs. 69% in 2 h under conventional heating).

Solvent Effects

Polar aprotic solvents (DMF, NMP) outperform alcohols or water due to better nitrile solubility and catalyst compatibility.

Stability Considerations

The tetrazole ring is prone to retro-cycloaddition above 100°C, necessitating controlled heating and inert atmospheres.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.12 (d, J = 8.7 Hz, aryl-H), 6.75 (s, tetrazole-H), 3.76 (s, OCH₃).

  • HR-MS : m/z 285.26 (calcd for C₁₃H₁₁N₅O₃).

Purity Analysis

HPLC (C18 column, MeOH/H₂O) confirms >98% purity, with residual solvents <0.1% by GC.

Industrial-Scale Feasibility

Catalyst recycling (e.g., magnetic Fe₃O₄@SiO₂-Cu) reduces costs by enabling 5–7 reuse cycles without significant activity loss. Process intensification via continuous-flow reactors further enhances throughput.

Emerging Methodologies

Recent advances include:

  • Electrochemical Synthesis : Direct azidation of nitriles avoids stoichiometric NaN₃.

  • Biocatalytic Routes : Engineered nitrilases for enantioselective tetrazole formation (under exploration) .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole and furan rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s analogues vary in substituents, influencing solubility, stability, and target interactions:

Compound Name / ID Key Substituents Physicochemical Notes Evidence Source
N-[2-(Hydrazinecarbonyl)phenyl]furan-2-carboxamide (7) Hydrazine group Higher polarity due to -NH-NH2; reduced stability vs. tetrazole
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) Oxadiazole ring Oxadiazole’s electron-withdrawing nature may reduce solubility compared to tetrazole
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Fluorobenzyl, methoxyphenyl Increased lipophilicity; fluorinated groups enhance metabolic stability
N-(3-Hydroxy-4-methylphenyl)furan-2-carboxamide Hydroxyl, methyl groups Hydroxyl increases polarity; lower logP than methoxy-substituted analogues

Key Observations :

  • Tetrazole vs. Hydrazine/Oxadiazole : The tetrazole in the target compound offers superior acidity and aromatic stability compared to hydrazine (prone to oxidation) or oxadiazole (less H-bonding capacity) .
  • Methoxy vs. Hydroxyl : The methoxy group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to hydroxylated analogues (logP ~1.8), favoring membrane permeability .

Biological Activity

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N4O3\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{3}

This compound features a furan ring, a carboxamide group, and a tetrazole moiety which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or cellular pathways. For instance, the tetrazole ring is known for its ability to interact with biological targets such as enzymes involved in cancer cell proliferation and angiogenesis.

Anticancer Activity

Case Studies and Research Findings:

  • In vitro Studies : A study evaluated the cytotoxic effects of this compound against various human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.5 to 2.0 µM, indicating its potential as an anticancer agent .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells via the activation of caspase pathways, particularly caspase-3, leading to cell cycle arrest at the G2/M phase . This suggests that this compound may disrupt normal cell cycle progression in cancer cells.

Data Tables

Cell Line IC50 (µM) Mechanism
MCF-70.5Apoptosis via caspase activation
HeLa1.0Cell cycle arrest at G2/M phase
A5492.0Inhibition of tubulin polymerization

Inhibition of Tubulin Polymerization

Another significant aspect of the biological activity of this compound is its ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism is similar to that of established anticancer agents like paclitaxel.

Structure-Activity Relationship (SAR)

The incorporation of the methoxy group and the tetrazole moiety has been shown to enhance the binding affinity of the compound to its biological targets. SAR studies suggest that modifications on these functional groups can lead to improved efficacy and selectivity against cancer cells .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during coupling to avoid side reactions (e.g., hydrolysis of tetrazole) .
  • Catalysts : Use carbodiimides (e.g., EDC·HCl) and 4-DMAP for amide bond formation, improving yields to ~70–80% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

How do researchers validate the structural integrity and purity of this compound?

Basic Research Focus
Key Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the tetrazole (1H vs. 2H tautomer) via aromatic proton shifts (e.g., δ 8.5–9.5 ppm for tetrazole protons) .
  • Mass Spectrometry : High-resolution MS (HR-MS) validates molecular weight (e.g., [M+H]+ at 340.12) and detects impurities .
  • HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

What is the mechanistic rationale behind the tetrazole moiety’s role in biological activity?

Advanced Research Focus
The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity to targets like enzymes or receptors. For example:

  • Hydrogen Bonding : The tetrazole’s NH group mimics COOH interactions with catalytic residues (e.g., in angiotensin II receptors) .
  • pH Stability : Unlike carboxylic acids, tetrazoles remain ionized across physiological pH, improving bioavailability .
  • Case Study : Analogous sulfonamide-tetrazole hybrids showed 10-fold higher inhibition of carbonic anhydrase compared to carboxylate counterparts .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Common Contradictions : Discrepancies in IC50 values across studies (e.g., antiviral vs. antimicrobial assays).
Resolution Strategies :

  • Structural Confirmation : Re-analyze batches for regioisomeric impurities (e.g., 1H- vs. 2H-tetrazole) via X-ray crystallography .
  • Assay Standardization : Use cell lines with consistent expression levels of target proteins (e.g., HEK293T for enzyme assays) .
  • Comparative SAR : Evaluate analogs (Table 1) to identify substituents critical for activity.

Q. Table 1: Bioactivity of Structural Analogs

CompoundKey ModificationIC50 (Target)Reference
N-[3-(2-methylthiazol-4-yl)phenyl]furan-2-carboxamideThiazole substitution2.1 µM (Antifungal)
2,5-Dichloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamideSulfonamide backbone0.8 µM (CA Inhibition)

What in vitro assays are recommended for evaluating this compound’s pharmacological potential?

Q. Basic Research Focus

  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II) using 4-nitrophenyl acetate .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains .
  • Cytotoxicity : MTT assay in mammalian cell lines (e.g., HepG2) to determine selectivity indices .

How can computational methods guide the design of derivatives with improved target selectivity?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., DNA polymerase for antiviral activity) .
  • ADMET Prediction : SwissADME evaluates logP (<3) and topological polar surface area (>80 Ų) to optimize pharmacokinetics .
  • Case Study : Derivatives with morpholine substituents showed enhanced blood-brain barrier penetration in silico .

What strategies address low solubility or stability during formulation studies?

Q. Advanced Research Focus

  • Salt Formation : Pair with tromethamine to improve aqueous solubility (>5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in physiological conditions .
  • Lyophilization : Stabilize as a lyophilized powder (trehalose matrix) for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.